molecular formula C25H26ClN3O3S B2969703 N-(2-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351586-78-1

N-(2-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2969703
CAS No.: 1351586-78-1
M. Wt: 484.01
InChI Key: HJTMQKAGFXNOMV-UHFFFAOYSA-N
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Description

N-(2-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H26ClN3O3S and its molecular weight is 484.01. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

l-Piperazine-2-carboxylic acid derived N-formamides, related to the target compound, have been developed as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines. The arene sulfonyl group on N4 was found to be crucial for high enantioselectivity. This catalyst achieved high yields (up to 99%) and enantioselectivities (up to 97%) across a wide range of substrates, including aromatic and aliphatic ketimines, showcasing the versatility of piperazine-derived compounds in catalysis (Wang et al., 2006).

Synthesis of Multidentate Ligands

N,N′-bis((thiophene-2-carboxamido)propyl)piperazine has been synthesized from thiophene-2-carbonylchloride and 1,4-bis(3-aminopropyl)piperazine. Characterization was done using elemental analysis, FT-IR, 1H-NMR, and 13C-NMR spectroscopic techniques, along with X-ray analysis. This synthesis demonstrates the role of piperazine and thiophene derivatives in the creation of complex multidentate ligands, which have applications in various fields including coordination chemistry and material science (Balaban et al., 2008).

Antipsychotic Agent Development

Heterocyclic analogues of a potent antipsychotic agent, which include piperazine and thiophene moieties, were synthesized and evaluated for their affinity towards dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. These compounds were also tested in vivo for their ability to antagonize apomorphine-induced responses in mice, identifying several derivatives with potent in vivo activities comparable to the reference compound. This research highlights the potential of piperazine and thiophene derivatives in developing new antipsychotic medications (Norman et al., 1996).

Properties

IUPAC Name

N-[2-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S.ClH/c29-24(18-9-16-32-17-18)26-10-11-27-12-14-28(15-13-27)25(30)23-19-5-1-3-7-21(19)31-22-8-4-2-6-20(22)23;/h1-9,16-17,23H,10-15H2,(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTMQKAGFXNOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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